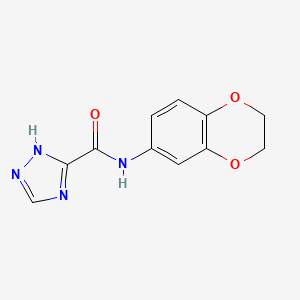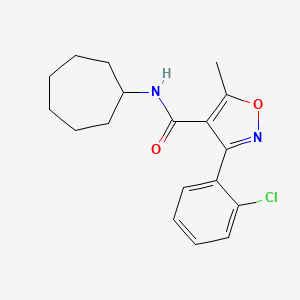![molecular formula C21H24N2O2 B5573054 N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(propan-2-yloxy)benzamide](/img/structure/B5573054.png)
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(propan-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(propan-2-yloxy)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound is of interest for its potential pharmacological properties and its role in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(propan-2-yloxy)benzamide typically involves the coupling of tryptamine derivatives with carboxylic acids using dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often include:
Reactants: Tryptamine derivative and 2-(propan-2-yloxy)benzoic acid.
Catalyst: N,N’-dicyclohexylcarbodiimide (DCC).
Solvent: Dichloromethane (DCM) or similar organic solvents.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to overnight.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while substitution can introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar synthetic routes and biological activities.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Tryptamine: A biogenic amine that serves as a precursor to many indole derivatives.
Uniqueness
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(propan-2-yloxy)benzamide is unique due to its specific substitution pattern on the indole ring and the presence of the propan-2-yloxybenzamide moiety. This unique structure can confer distinct biological activities and chemical properties compared to other indole derivatives.
Propriétés
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14(2)25-20-11-7-5-9-18(20)21(24)22-13-12-16-15(3)23-19-10-6-4-8-17(16)19/h4-11,14,23H,12-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHMVCIVFSQVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CC=C3OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[(2-fluoroethyl)amino]sulfonyl}-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5572977.png)
![N-ethyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5572978.png)
![Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate](/img/structure/B5572990.png)
![4-(4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5573009.png)

![2-[(2-METHOXYPHENOXY)METHYL]-1-METHYL-1H-1,3-BENZODIAZOLE](/img/structure/B5573016.png)
![methyl 4,5-dimethoxy-2-[2-(morpholin-4-yl)acetamido]benzoate](/img/structure/B5573024.png)
![N,N-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5573030.png)
![8-(biphenyl-3-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5573044.png)
![(3R*,4R*)-4-amino-1-({5-[(4-methylphenyl)thio]-2-furyl}methyl)piperidin-3-ol](/img/structure/B5573046.png)
![3-bromo-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}benzohydrazide](/img/structure/B5573056.png)

![3-Benzyl-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B5573069.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B5573072.png)
